An In-Depth Technical Guide to N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is a fine chemical building block with significant potential in medicinal chemistry and drug discovery. Its unique structural combination of a cyclopropylmethyl group and a hydroxyethylamine moiety offers a versatile scaffold for the synthesis of novel therapeutic agents. The cyclopropyl ring, a recurring motif in numerous approved drugs, is known to impart favorable pharmacokinetic and pharmacodynamic properties, including metabolic stability and enhanced potency. This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride, offering insights for its strategic use in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. Below is a summary of the key properties of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride.
| Property | Value | Source |
| CAS Number | 610309-67-6 | [1][2] |
| Molecular Formula | C6H14ClNO | [1][2] |
| Molecular Weight | 151.63 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Refrigerator |
Synthesis and Characterization
While a specific, detailed synthesis protocol for N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. The most logical approach involves the N-alkylation of ethanolamine with a cyclopropylmethyl halide.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process: the formation of the free base followed by its conversion to the hydrochloride salt.
Caption: Proposed two-step synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine (Free Base)
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To a solution of ethanolamine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) as a base.
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Stir the suspension at room temperature for 15 minutes.
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Add cyclopropylmethyl bromide (1.0 equivalent) dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude N-(2-Hydroxyethyl)(cyclopropylmethyl)amine.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride
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Dissolve the purified N-(2-Hydroxyethyl)(cyclopropylmethyl)amine in a suitable solvent such as diethyl ether or ethyl acetate.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 equivalents) dropwise with stirring.
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A white precipitate of the hydrochloride salt should form.
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Continue stirring for 30 minutes at 0°C.
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Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR:
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Signals corresponding to the cyclopropyl protons (multiplets in the range of 0.1-1.0 ppm).
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A multiplet for the methine proton of the cyclopropylmethyl group.
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A doublet for the methylene protons adjacent to the cyclopropyl ring.
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Triplets for the methylene protons of the hydroxyethyl group.
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A broad singlet for the hydroxyl proton (exchangeable with D₂O).
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A broad singlet for the amine proton (as the hydrochloride salt).
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¹³C NMR:
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Signals for the cyclopropyl carbons.
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Signals for the methylene carbons of the cyclopropylmethyl and hydroxyethyl groups.
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Infrared (IR) Spectroscopy:
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A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
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A broad absorption band in the region of 2400-2800 cm⁻¹ characteristic of the N-H stretching of the ammonium salt.
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C-H stretching vibrations for the alkyl groups in the region of 2850-3000 cm⁻¹.
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C-N and C-O stretching vibrations in the fingerprint region.
Mass Spectrometry (MS):
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The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₆H₁₃NO) upon electron ionization.
Potential Applications in Drug Discovery and Development
The structural motifs present in N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride suggest its utility as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Role of the Cyclopropylmethyl Moiety
The cyclopropylmethyl group is a well-established pharmacophore in medicinal chemistry. Its incorporation into drug candidates can lead to:
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Enhanced Metabolic Stability: The cyclopropyl ring is generally resistant to metabolic degradation, which can improve the half-life of a drug.
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Increased Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to stronger interactions with the target receptor or enzyme.
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Modulation of Physicochemical Properties: The lipophilicity of a molecule can be fine-tuned by the introduction of a cyclopropyl group, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Derivatives of cyclopropylamine are found in a wide range of pharmaceuticals, including antidepressants and antiviral agents.[3] For instance, the cyclopropylamine scaffold is a key component of monoamine oxidase inhibitors (MAOIs).
The Hydroxyethylamine Scaffold
The hydroxyethylamine group provides a handle for further chemical modifications. The hydroxyl group can be functionalized to introduce other groups, or it can participate in hydrogen bonding interactions with biological targets. This moiety is present in numerous biologically active compounds and can be a key determinant of a molecule's pharmacological activity.
Potential as a Precursor for Novel Ligands
Given its structure, N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride could serve as a precursor for the synthesis of ligands for various receptors and enzymes. For example, it could be used to synthesize analogs of known bioactive molecules where the introduction of the cyclopropylmethyl group could enhance efficacy or selectivity.
Caption: Potential utility workflow of the title compound in drug discovery.
Safety and Handling
N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is classified as a hazardous substance.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is a chemical intermediate with considerable potential for the development of new chemical entities in the pharmaceutical and agrochemical industries. While detailed studies on this specific molecule are limited in the public domain, its constituent structural features—the cyclopropylmethyl group and the hydroxyethylamine backbone—are well-recognized for their favorable contributions to the biological activity and pharmacokinetic properties of larger molecules. This guide provides a foundational understanding of its basic properties and outlines a rational synthetic approach, positioning it as a valuable tool for medicinal chemists and drug development professionals. Further research into the biological activities of derivatives of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is warranted to fully explore its potential in developing next-generation therapeutics.
References
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N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride. ChemBK. [Link]
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Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. ResearchGate. [Link]
- Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
- The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
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Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]
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Cyclopropanemethanamine. PubChem. [Link]








